molecular formula C5H7NOS B13146321 (4-Aminofuran-2-yl)methanethiol

(4-Aminofuran-2-yl)methanethiol

Cat. No.: B13146321
M. Wt: 129.18 g/mol
InChI Key: HEZFTIXGEKTEQZ-UHFFFAOYSA-N
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Description

(4-Aminofuran-2-yl)methanethiol is an organic compound characterized by the presence of a furan ring substituted with an amino group at the 4-position and a methanethiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminofuran-2-yl)methanethiol typically involves the functionalization of a furan ring. One common method is the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired thiol compound .

Industrial Production Methods

The use of microwave-assisted synthesis and catalytic processes may be employed to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

(4-Aminofuran-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(4-Aminofuran-2-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminofuran-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This reactivity is exploited in biochemical assays and therapeutic applications. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminofuran-2-yl)methanethiol is unique due to the presence of both an amino group and a thiol group on the furan ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

(4-aminofuran-2-yl)methanethiol

InChI

InChI=1S/C5H7NOS/c6-4-1-5(3-8)7-2-4/h1-2,8H,3,6H2

InChI Key

HEZFTIXGEKTEQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1N)CS

Origin of Product

United States

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